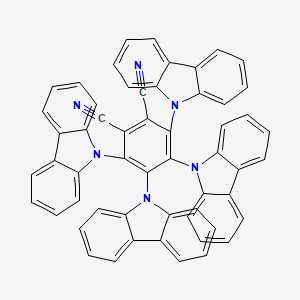

1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-, commonly known as TCNQ, is a highly conjugated organic compound. It is widely used in the field of materials science and chemistry due to its unique electronic properties. TCNQ is a strong electron acceptor and is capable of forming charge-transfer complexes with electron donors.

Applications De Recherche Scientifique

Photocatalysis and Organic Synthesis

A novel photocatalysis methodology using 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) catalyzed reactions in water for the synthesis of 3-phosphorylated benzothiophenes highlights the application of such compounds in green chemistry and organic synthesis. This approach avoids conventional solvents and bypasses the generation of hazardous by-products, marking an advancement in metal-free catalysis for synthesizing functionalized organic compounds with high yields and functional group tolerance (Yuan et al., 2020).

Coordination Polymers and Spectral Studies

Research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, utilizing ligand modifications including those related to benzenedicarbonitrile derivatives, showcases their utility in constructing materials with diverse structural topologies. These materials exhibit unique photoluminescence properties, demonstrating their potential in optical applications and materials science (Song et al., 2009).

Antimicrobial Activities

Derivatives of 9H-carbazole have been synthesized and evaluated for their antimicrobial properties. The preparation of new heterocyclic derivatives using 9H-carbazole as a precursor and their subsequent testing against various microbial strains highlight the potential of these compounds in developing new antimicrobial agents (Salih et al., 2016).

Electroluminescent and Photophysical Properties

Studies focusing on the electroluminescent and photophysical properties of carbazole derivatives underscore their significance in optoelectronic devices. Modifications on the 4CzIPN system for color tuning and the introduction of functional groups have been explored, paving the way for advancements in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Hundemer et al., 2019).

Drug Discovery and Neurodegenerative Diseases

The bioinformatic characterization of Schiff bases related to carbazole derivatives for potential application in treating brain disorders, particularly Alzheimer's disease, represents an important direction in drug discovery. The evaluation of drug-like properties, pharmacokinetics, and pharmacodynamics, along with the prediction of binding to therapeutic targets, underscores the potential of these compounds in neuropharmacology (Avram et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile, also known as 4CzPN or 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-, is the triplet excitons in organic light-emitting diodes (OLEDs) . The compound interacts with these excitons to produce light emission .

Mode of Action

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile operates as a donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene functioning as an electron acceptor . This compound has been recognized as a potent organophotocatalyst since 2016 . It facilitates the reverse intersystem crossing (RISC) process, which is crucial for converting non-radiative triplet excitons to singlet excitons .

Biochemical Pathways

The biochemical pathway affected by 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile involves the up-conversion process of triplet excitons . This process is assisted by the weak spin-orbit coupling and the small singlet–triplet energy gap in specially designed donor–acceptor structures . The downstream effect of this pathway is the conversion of all singlet and triplet excitons to photons for light emission .

Pharmacokinetics

It’s worth noting that the compound has a high molecular weight , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile’s action result in high-efficiency light emission. The compound has been studied for its potential as a high-efficiency emitter comparable to phosphorescent emitters . In particular, the external quantum efficiency (EQE) of the green thermally activated delayed fluorescent (TADF) OLEDs using this compound is already over 30% .

Action Environment

The action, efficacy, and stability of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile can be influenced by environmental factors. For instance, the steric hindrance caused by the distortion of the carbazole units in the compound can affect its solubility in polar solvents . This could potentially impact the compound’s performance in certain environments.

Propriétés

IUPAC Name |

3,4,5,6-tetra(carbazol-9-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H32N6/c57-33-43-44(34-58)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)53(43)59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXFUIUEGUOSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H32N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)

![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)

![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)